3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of L 696229 involves several steps, starting from the appropriate benzoxazole and pyridine derivatives. The synthetic route typically includes:
Formation of Benzoxazole Derivative: The benzoxazole derivative is synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Alkylation: The benzoxazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Pyridine Derivative: The alkylated benzoxazole is coupled with a pyridine derivative under suitable conditions to form the final product, L 696229.
Analyse Des Réactions Chimiques
L 696229 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the benzoxazole or pyridine rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. Major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of L 696229.
Applications De Recherche Scientifique
L 696229 has been extensively studied for its antiviral properties, particularly against HIV-1. Its applications in scientific research include:
Chemistry: Used as a model compound to study the inhibition of reverse transcriptase.
Biology: Employed in cell culture studies to understand the mechanism of HIV-1 replication and inhibition.
Medicine: Investigated for its potential use in antiretroviral therapy for HIV-1 infection.
Industry: Utilized in the development of new antiviral drugs and therapeutic agents.
Mécanisme D'action
L 696229 exerts its effects by specifically inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme at a site that overlaps with the binding site of other non-nucleoside inhibitors. This binding prevents the enzyme from synthesizing viral DNA from RNA, thereby inhibiting the replication of the virus. The molecular targets involved include the reverse transcriptase enzyme and the associated RNase H activity .
Comparaison Avec Des Composés Similaires
L 696229 is unique among reverse transcriptase inhibitors due to its specific binding characteristics and antiviral activity. Similar compounds include:
L 738372: Another non-nucleoside reverse transcriptase inhibitor with a different binding profile.
Azidothymidine (AZT): A nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor with a similar binding site but different chemical structure.
L 696229 stands out due to its specific inhibition of HIV-1 reverse transcriptase and its potential for use in combination therapies with other antiretroviral agents.
Propriétés
Formule moléculaire |
C17H22N2O2 |
---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpiperidin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,11-13H,3,8-10H2,1-2H3,(H,18,20) |
Clé InChI |
PWWOXQCBNNNPGH-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C(=O)NC1C)CCC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.